molecular formula C14H17N3O4 B10903715 Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate CAS No. 1245771-63-4

Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B10903715
CAS No.: 1245771-63-4
M. Wt: 291.30 g/mol
InChI Key: RYWOXVUIIJCFMG-UHFFFAOYSA-N
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Description

Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid . This reaction is carried out under specific conditions to ensure the formation of the desired product. The presence of substituents at positions five and seven of the pyrazolo[1,5-a]pyrimidine ring can influence the reaction outcome, leading to the formation of various stereoisomers .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include complex hydrides for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the pyrazolo[1,5-a]pyrimidine ring can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives .

Properties

CAS No.

1245771-63-4

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C14H17N3O4/c1-5-20-13(18)10-7-11-15-8(3)12(14(19)21-6-2)9(4)17(11)16-10/h7H,5-6H2,1-4H3

InChI Key

RYWOXVUIIJCFMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=C(C(=NC2=C1)C)C(=O)OCC)C

Origin of Product

United States

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